molecular formula C17H21N3O2 B11008455 N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

Cat. No.: B11008455
M. Wt: 299.37 g/mol
InChI Key: OZZINNQNRVHIHI-UHFFFAOYSA-N
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Description

N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a chemical compound with the molecular formula C₁₇H₂₁N₃O₂ It is known for its unique structure, which includes a phthalazine ring system substituted with a cycloheptyl group, a methyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide typically involves the following steps:

    Formation of the Phthalazine Ring: The phthalazine ring can be synthesized through the cyclization of appropriate precursors, such as o-phenylenediamine with a suitable dicarbonyl compound.

    Substitution Reactions:

    Carboxamide Formation: The carboxamide group is introduced by reacting the intermediate compound with an amine, such as cycloheptylamine, under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines and alkyl halides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid, while reduction may produce N-cycloheptyl-3-methyl-4-hydroxy-3,4-dihydro-1-phthalazinecarboxamide.

Scientific Research Applications

N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide can be compared with other similar compounds, such as:

    N-cyclohexyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide: This compound has a cyclohexyl group instead of a cycloheptyl group, which may result in different chemical and biological properties.

    N-cyclopentyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide: The presence of a cyclopentyl group can also influence the compound’s reactivity and applications.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

N-cycloheptyl-3-methyl-4-oxophthalazine-1-carboxamide

InChI

InChI=1S/C17H21N3O2/c1-20-17(22)14-11-7-6-10-13(14)15(19-20)16(21)18-12-8-4-2-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,18,21)

InChI Key

OZZINNQNRVHIHI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3CCCCCC3

Origin of Product

United States

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